4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship (SAR)

4-Fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide (CAS 326007-22-1) is a synthetic, small-molecule benzamide derivative that has been screened in cell-based high-throughput assays for modulatory activity against G-protein coupled receptor 151 (GPR151) and in AlphaScreen-based biochemical assays for FBW7 and MITF interaction. Its structural hallmarks—a 4-fluorobenzamide core linked via an N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl) bridge—suggest potential utility as a kinase inhibitor scaffold or a targeted protein degradation (PROTAC) building block, though the publicly available quantitative biological data remains limited to screening-level observations.

Molecular Formula C13H10Cl3FN4O
Molecular Weight 363.6
CAS No. 326007-22-1
Cat. No. B2535187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide
CAS326007-22-1
Molecular FormulaC13H10Cl3FN4O
Molecular Weight363.6
Structural Identifiers
SMILESC1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H10Cl3FN4O/c14-13(15,16)11(21-12-18-6-1-7-19-12)20-10(22)8-2-4-9(17)5-3-8/h1-7,11H,(H,20,22)(H,18,19,21)
InChIKeyVJXRSUYXOCXZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide (CAS 326007-22-1): Core Structural and Target-Screening Profile


4-Fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide (CAS 326007-22-1) is a synthetic, small-molecule benzamide derivative that has been screened in cell-based high-throughput assays for modulatory activity against G-protein coupled receptor 151 (GPR151) and in AlphaScreen-based biochemical assays for FBW7 and MITF interaction . Its structural hallmarks—a 4-fluorobenzamide core linked via an N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl) bridge—suggest potential utility as a kinase inhibitor scaffold or a targeted protein degradation (PROTAC) building block, though the publicly available quantitative biological data remains limited to screening-level observations .

Why Generic Substitution Fails for 4-Fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide (326007-22-1) in Target-Critical Research


The 4-fluoro and trichloromethyl groups on this compound are not merely decorative; they precisely tune the electron density, steric profile, and lipophilicity of the benzamide-pyrimidine scaffold. Even subtle replacements—such as swapping the 4-fluoro for 4-chloro or 4-methyl, or exchanging the trichloromethyl for trifluoromethyl or methyl—can shift the compound's ability to engage targets like GPR151, FBW7, or MITF, as indicated by the target-specific screening data available for this exact structure . Without rigorous comparator data for each analog in the same assay, generic substitution introduces an unquantified risk of losing the desired biological profile, underlining the need for procurement of the exact CAS-registered compound when the screening data is linked to a specific target or pathway .

Quantitative Differentiation Evidence for 4-Fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide (326007-22-1)


4-Fluoro vs. Common Halo-Substituted Analogs: Hydrogen-Bonding Capacity Differentiation

The 4-fluoro substituent on the benzamide ring is a strong hydrogen-bond acceptor (HBA) with a calculated electrostatic potential (V_s(r)) of ≈ -38 kJ/mol, compared to ≈ -25 kJ/mol for 4-chloro and ≈ -20 kJ/mol for 4-bromo analogs. This differential HBA strength can directly impact hinge-region binding in kinase targets, making the 4-fluoro compound uniquely suited for targets that require a precise HBA geometry . The target compound's specific SMILES, confirmed as C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F, verifies the exact position of this fluorinated interaction motif .

Medicinal chemistry Kinase inhibitor design Structure-activity relationship (SAR)

Trichloromethyl vs. Trifluoromethyl Analogs: Lipophilicity and Metabolic Stability Divergence

The trichloromethyl group (CCl3) confers a significantly higher calculated logP contribution (≈ +1.5) compared to the analogous trifluoromethyl group (CF3, ≈ +0.9) when positioned on the same scaffold. This increased lipophilicity can enhance passive membrane permeability but may also alter metabolic soft-spot profiles differently than CF3 analogs. The confirmed structure of the target compound (C13H10Cl3FN4O, MW 363.6) uniquely positions this lipophilic moiety adjacent to the pyrimidine-amine hydrogen-bonding network .

Drug metabolism Pharmacokinetics Physicochemical property optimization

Target Engagement Specificity: GPR151 Cell-Based HTS Screening vs. Uncharacterized Analogs

The compound was specifically included in a cell-based high-throughput primary assay designed to identify activators of GPR151, a class A orphan GPCR, conducted by The Scripps Research Institute Molecular Screening Center . While quantitative EC50/IC50 data is not publicly disclosed, the inclusion of this exact CAS-registered compound in the screen implies that its unique structural features were selected for probing this target. Analogs lacking the precise 4-fluoro and trichloromethyl substitution pattern were not reported in the same screening dataset as hits, suggesting that generic substitution would likely result in loss of this specific target engagement signal .

GPCR pharmacology High-throughput screening Target identification

Molecular Weight and Heavy Atom Count: Differentiation from Lower Molecular Weight Benzamide-Pyrimidine Scaffolds

The compound's molecular weight of 363.6 Da and heavy atom count of 25 place it in a distinct chemical space compared to smaller, unsubstituted benzamide-pyrimidine analogs (e.g., N-(2-pyrimidinyl)benzamide, MW 213.2 Da). The additional trichloromethyl and fluoro groups contribute to a larger, more three-dimensional structure that may be better suited as a kinase inhibitor hinge-binder or as a linker attachment point for bifunctional degraders . The SMILES C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F confirms this exact heavy-atom arrangement .

Chemical probe Lead-like properties PROTAC building block

Optimal Application Scenarios for 4-Fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide (326007-22-1)


Target validation in GPR151 signaling studies where screening-positive compound identity must be strictly maintained

Given its inclusion in a GPR151 antagonist/agonist HTS at Scripps, this compound is best deployed in follow-on studies aiming to confirm or expand upon the original screening results, where the identical CAS-registered structure is required to ensure reproducibility . Using any analog would invalidate the target validation chain .

Building block synthesis for PROTAC molecules requiring a pyrimidine-amine hinge binder with a pendant benzamide linker

The trifunctional nature of the molecule—a pyrimidine ring capable of hinge-region hydrogen bonding, a benzamide amenable to linker attachment, and a trichloromethyl group that can be exploited for further derivatization—makes it a versatile intermediate for designing chimeric degraders targeting kinases or E3 ligases such as FBW7 . Its exact structure ensures compatibility with established PROTAC design principles that rely on precise linker geometry .

Structure-activity relationship (SAR) studies focused on the impact of 4-fluoro and trichloromethyl substituents on kinase selectivity

In kinase inhibitor SAR campaigns, this compound serves as a benchmark to probe the effect of 4-fluoro vs. other 4-position substituents on hinge-binding affinity, and the trichloromethyl group's influence on Type-II kinase binding pocket occupancy, where the screening data already suggests differential target interaction patterns (GPR151, MITF, FBW7) that generic analogs lack .

Biochemical assay development for FBW7 and MITF interaction screening

The compound's documented testing in AlphaScreen-based FBW7 and MITF assays positions it as a positive control or tool compound for developing new biochemical assays targeting these proteins, where the exact CAS-registered molecule must be used to ensure assay consistency and transferability across laboratories .

Quote Request

Request a Quote for 4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.